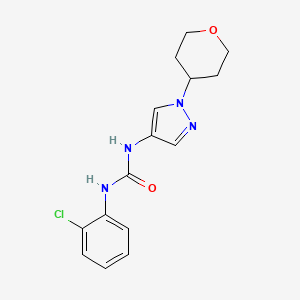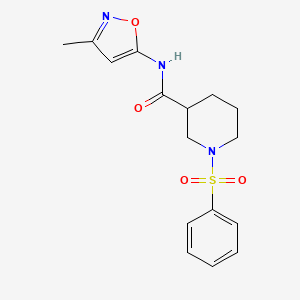
N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide, also known as compound 10, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has a unique structure that allows it to selectively target specific enzymes and proteins, making it a valuable tool in the field of drug discovery.
Mecanismo De Acción
Compound 10 works by selectively binding to specific enzymes and proteins, inhibiting their activity and preventing them from contributing to disease progression. It has been shown to target a variety of proteins and enzymes, including histone deacetylases and heat shock protein 90.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10 can have a variety of biochemical and physiological effects, depending on the specific protein or enzyme it is targeting. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10 in lab experiments is its selectivity, which allows researchers to target specific proteins and enzymes with greater precision. However, one limitation is that it may not be effective against all diseases or conditions, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are many potential future directions for research involving N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10. One area of interest is its potential use in combination with other drugs to enhance their effectiveness. Additionally, further studies are needed to explore its potential in treating other diseases and conditions, as well as its potential side effects and toxicity levels. Overall, N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10 has shown great promise as a valuable tool in the field of drug discovery and scientific research.
Métodos De Síntesis
The synthesis of N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10 involves a multi-step process that begins with the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine and phenylsulfonamide to yield the final product, N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10.
Aplicaciones Científicas De Investigación
Compound 10 has been extensively studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-10-15(23-18-12)17-16(20)13-6-5-9-19(11-13)24(21,22)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBOHHCGLIBEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

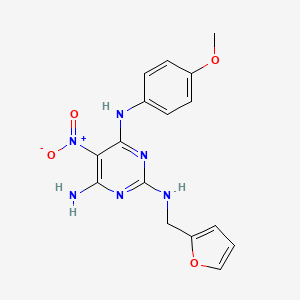
![4-({[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetyl}amino)benzamide](/img/structure/B2949330.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2949331.png)
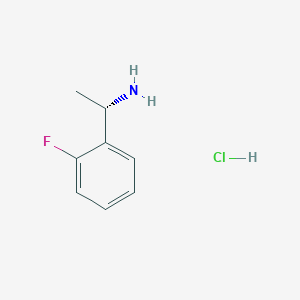
![N-(2,3-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949333.png)
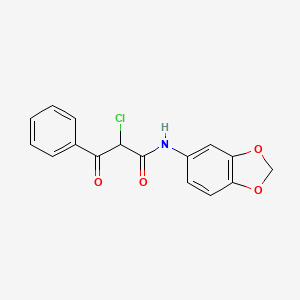
![3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2949339.png)
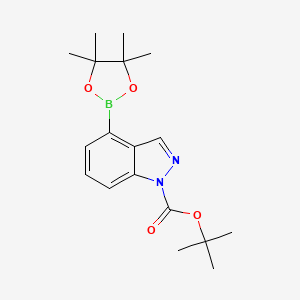
![N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949344.png)

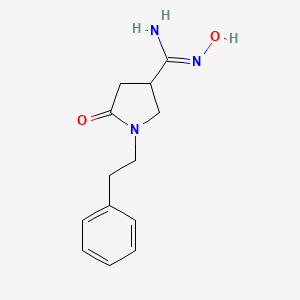

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2949349.png)
